molecular formula C19H19Cl2N3O3 B14621637 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid CAS No. 59666-60-3

1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid

Cat. No.: B14621637
CAS No.: 59666-60-3
M. Wt: 408.3 g/mol
InChI Key: PSQCRABOMCEDCD-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylbutyl imidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole is unique due to its specific chemical structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a wide range of fungal pathogens .

Properties

CAS No.

59666-60-3

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid

InChI

InChI=1S/C19H18Cl2N2.HNO3/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15;2-1(3)4/h1-5,8-12,14,16H,6-7,13H2;(H,2,3,4)

InChI Key

PSQCRABOMCEDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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